molecular formula C8H15NO B1471946 2-Oxaspiro[3.5]nonan-7-amine CAS No. 1502580-43-9

2-Oxaspiro[3.5]nonan-7-amine

Cat. No. B1471946
CAS RN: 1502580-43-9
M. Wt: 141.21 g/mol
InChI Key: ARQNRYRGUMKTJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name of 2-Oxaspiro[3.5]nonan-7-amine is 1S/C8H15NO/c9-7-1-3-8(4-2-7)5-10-6-8/h7H,1-6,9H2 . The InChI key is ARQNRYRGUMKTJV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Oxaspiro[3.5]nonan-7-amine has a molecular weight of 141.21 . It is a liquid at room temperature . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis of Bioactive Compounds

Functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives have been synthesized from nucleophilic ring-opening reactions. These derivatives are important structural sub-units in several classes of bioactive compounds, characterized by spectral data including 1D and 2D NMR, highlighting their significance in medicinal chemistry and drug design (Santos et al., 2000).

Novel Synthetic Methodologies

Research has led to the development of one-pot synthesis methods for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, utilizing Mn(III)-based oxidation. This process underscores the versatility of spirocyclic compounds in synthetic organic chemistry, providing a simple procedure for obtaining complex scaffolds with potential for further functionalization (Huynh et al., 2017).

Spirocyclic Oxetane Synthesis

The synthesis of a spirocyclic oxetane-fused benzimidazole represents a novel approach to constructing complex molecular architectures. This process involves the conversion of spirocyclic oxetanes into cyclic aminoacetanilides for oxidative cyclizations, demonstrating the utility of spirocyclic frameworks in accessing new types of heterocyclic compounds (Gurry et al., 2015).

Spiroaminals in Drug Discovery

Spiroaminals, including 1-oxa-6-azaspiro[4.4]nonane derivatives, are highlighted for their presence in natural or synthetic products with significant biological activities. The synthesis of these compounds poses a challenge due to their novel skeletons and potential applications, underlining the ongoing interest in spiro compounds within the pharmaceutical industry (Sinibaldi & Canet, 2008).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-oxaspiro[3.5]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-1-3-8(4-2-7)5-10-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQNRYRGUMKTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.5]nonan-7-amine

CAS RN

1502580-43-9
Record name 2-oxaspiro[3.5]nonan-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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